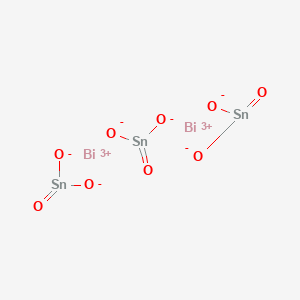Bismuth stannate
CAS No.:
Cat. No.: VC18421014
Molecular Formula: Bi2O9Sn3
Molecular Weight: 918.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | Bi2O9Sn3 |
|---|---|
| Molecular Weight | 918.1 g/mol |
| IUPAC Name | dibismuth;dioxido(oxo)tin |
| Standard InChI | InChI=1S/2Bi.9O.3Sn/q2*+3;;;;6*-1;;; |
| Standard InChI Key | FMSAYQGURMDRGG-UHFFFAOYSA-N |
| Canonical SMILES | [O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[Bi+3].[Bi+3] |
Introduction
Chemical Composition and Basic Properties
Bismuth stannate is a mixed oxide of bismuth and tin, typically represented by the formula BiSnO, though hydrated forms such as BiO(SnO)·5HO are also documented . The anhydrous form has a molecular weight of 767.3 g/mol, while the pentahydrate variant increases to 1008.13 g/mol due to the inclusion of water molecules . Key physicochemical properties, including density, melting point, and solubility, remain poorly characterized in open literature, though its crystalline structure and stability have been extensively studied .
Molecular and Crystalline Features
The compound’s structure derives from the cubic pyrochlore archetype (space group ), where Bi ions occupy the A-site and Sn ions reside in the B-site of the ABO framework . This arrangement creates a network of corner-sharing SnO octahedra and BiO polyhedra, with oxygen vacancies playing a critical role in stabilizing metastable phases . Computational studies using phonon mode mapping have identified five polymorphs, including the high-temperature cubic phase and low-temperature orthorhombic and monoclinic variants .
Table 1: Key Properties of Bismuth Stannate
| Property | Anhydrous BiSnO | Pentahydrate BiO(SnO)·5HO |
|---|---|---|
| Molecular Formula | BiSnO | HBiOSn |
| Molecular Weight (g/mol) | 767.3 | 1008.13 |
| Crystal System | Cubic (pyrochlore) | Not reported |
| Appearance | Not reported | White crystals |
| Density | N/A | N/A |
Synthesis and Fabrication Techniques
The synthesis of bismuth stannate requires precise control over stoichiometry and reaction conditions to achieve desired phases and morphologies. Two primary methods dominate the literature: hydrothermal synthesis and emulsion-based precipitation.
Hydrothermal Synthesis
Hydrothermal methods involve reacting bismuth and tin precursors in aqueous solutions at elevated temperatures (120–200°C) and pressures. For example, Karuppaiya Raman Natarajan demonstrated the preparation of phase-pure BiSnO by hydrothermally treating Bi(NO)·5HO and SnCl·5HO in alkaline media, yielding nanoparticles with an average size of 20–50 nm . This approach favors the formation of the cubic pyrochlore phase, which is critical for electrochemical applications .
Emulsion-Based Precipitation
A patented method describes the synthesis of flower-like BiSnO nano-powders using an emulsion system . The process involves:
-
Dissolving bismuth nitrate and sodium stannate in citric acid.
-
Mixing with a dispersing agent (e.g., polyethylene glycol) and gelling agent (e.g., carboxymethyl cellulose).
-
Stirring the emulsion, drying, and sintering at 500–700°C to remove organic residues .
This method produces hierarchical nanostructures with high surface area, advantageous for catalytic applications .
Structural and Phase Behavior
Bismuth stannate’s polymorphism has been rigorously investigated using first-principles lattice dynamics. Starting from the high-symmetry cubic phase, symmetry-lowering distortions lead to stable low-temperature polymorphs .
Phase Transitions
Phonon mode analysis reveals that the cubic phase (Phase I) becomes dynamically unstable below 600 K, triggering transitions to:
-
Phase II: Orthorhombic () with distorted SnO octahedra.
-
Phase III: Monoclinic () characterized by tilting of BiO polyhedra .
Three additional metastable phases (Phases IV–VI) were predicted, though experimental confirmation remains pending .
Thermal Stability
In situ XRD studies indicate that the cubic phase persists up to 800°C, above which decomposition into BiO and SnO occurs . The pentahydrate form loses water molecules at ~150°C, transitioning to the anhydrous structure .
Functional Applications
Electrochemical Sensors
BiSnO-modified glassy carbon electrodes (GCEs) exhibit exceptional sensitivity toward nitroxoline (NXT), an antibacterial agent. Cyclic voltammetry (CV) tests show a linear response in the 0.1–100 µM range, with a detection limit of 0.03 µM . The material’s high conductivity and surface oxygen vacancies facilitate electron transfer, enhancing signal reproducibility .
Catalysis
The flower-like nanostructures synthesized via emulsion methods demonstrate superior photocatalytic activity under UV light, degrading organic dyes (e.g., methylene blue) with 95% efficiency within 120 minutes . The enhanced performance is attributed to increased active sites and improved charge separation .
Dielectric Materials
BiSnO’s cubic pyrochlore structure exhibits low dielectric loss () at high frequencies, making it suitable for microwave applications . Theoretical calculations suggest that doping with rare-earth elements (e.g., La) could further tune its permittivity .
Future Directions and Challenges
While bismuth stannate shows promise, several challenges must be addressed:
-
Stability of Metastable Phases: The practical utilization of predicted polymorphs (Phases IV–VI) requires stabilization strategies, such as strain engineering or encapsulation .
-
Scalable Synthesis: Current methods (e.g., hydrothermal, emulsion) are labor-intensive and low-yield. Developing continuous-flow reactors or spray pyrolysis could improve scalability .
-
Toxicity and Environmental Impact: The ecotoxicity of BiSnO nanoparticles remains unstudied, necessitating lifecycle assessments before industrial deployment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume